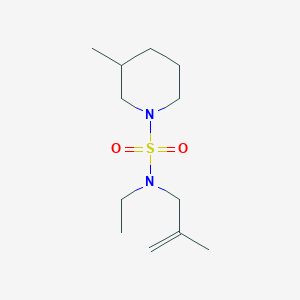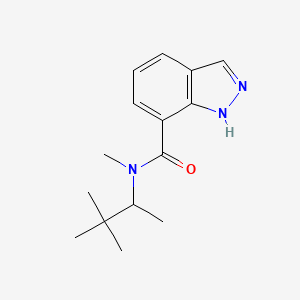
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
More research is needed to fully understand the mechanism of action of this compound.
2. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
3. Drug Development: 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has potential applications in drug development for various diseases.
4. Combination Therapy: This compound may be used in combination with other drugs to enhance their efficacy.
Conclusion:
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- is a valuable tool for scientific research. This compound has a range of biochemical and physiological effects and has potential applications in various fields such as cancer research, neuroscience research, and cardiovascular research. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Advantages and Limitations for Lab Experiments
Some of the advantages of using 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- in lab experiments include:
1. High Yield and Purity: This compound can be synthesized with high yield and purity, making it a valuable tool for researchers.
2. Versatility: 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has a range of biochemical and physiological effects, making it a versatile compound for various applications.
Some of the limitations of using this compound in lab experiments include:
1. Limited Availability: This compound may not be readily available in some regions, making it difficult for researchers to obtain.
2. Cost: The cost of synthesizing this compound may be high, making it a less accessible tool for some researchers.
Future Directions
There are many future directions for research on 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)-. Some of these directions include:
1. Further Studies on
Synthesis Methods
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1H-indazole-7-carboxylic acid with N-methyl-N-(1,2,2-trimethylpropyl)amine in the presence of a coupling agent. This reaction results in the formation of the desired compound with high yield and purity.
Scientific Research Applications
1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the applications of this compound include:
1. Cancer Research: 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neuroscience Research: This compound has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can prevent neuronal damage caused by oxidative stress.
3. Cardiovascular Research: 1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)- has been found to have vasodilatory properties, making it a potential treatment for cardiovascular diseases such as hypertension.
properties
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methyl-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10(15(2,3)4)18(5)14(19)12-8-6-7-11-9-16-17-13(11)12/h6-10H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZUGHAICFEECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=CC2=C1NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

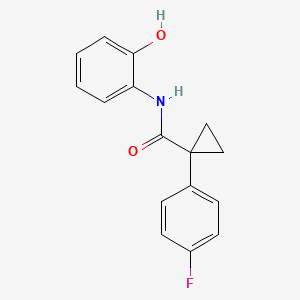
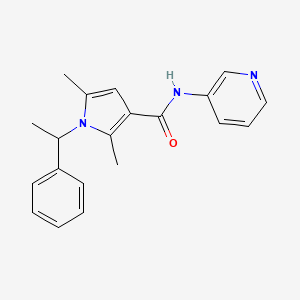
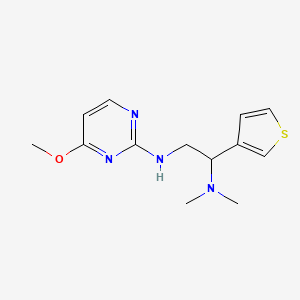
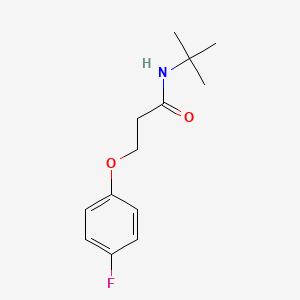
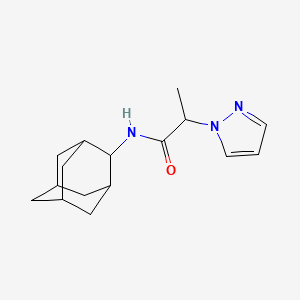
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)
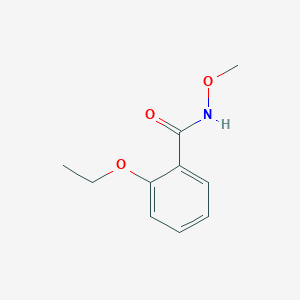
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
